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2-(4-Ethylphenyl)quinoxaline

Cat. No.: B12817670
M. Wt: 234.29 g/mol
InChI Key: RNSYJPCFGWXRGZ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Quinoxaline (B1680401) Scaffold Research

The investigation of the quinoxaline scaffold dates back to the late 19th century. Early research focused on fundamental synthesis methods, with the condensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds, a reaction pioneered by Hinsberg and Körner, becoming the classical approach. rsc.org For decades, these methods were the cornerstone for accessing the quinoxaline core. As synthetic organic chemistry advanced, particularly with the advent of organometallic chemistry, the methodologies for synthesizing and functionalizing quinoxalines expanded significantly. rsc.org The focus has progressively shifted towards developing more efficient, sustainable, and environmentally friendly protocols. researchgate.netresearchgate.net Recent trends include the use of microwave irradiation, ultrasound-assisted synthesis, and green catalysts to improve reaction yields, reduce reaction times, and minimize hazardous waste. researchgate.netresearchgate.net This evolution from classical batch reactions to modern, greener strategies reflects a broader trend in chemical research, aiming for greater efficiency and sustainability in creating novel molecular architectures. researchgate.net

Academic Significance of Quinoxaline Derivatives in Contemporary Chemical Disciplines

Quinoxaline derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in a wide array of biologically active compounds. rsc.org Their structural framework allows for diverse substitutions, leading to a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, antifungal, and anti-inflammatory properties. mdpi.comdntb.gov.uaresearchgate.net Beyond the life sciences, the unique electronic properties of the quinoxaline ring have made its derivatives highly valuable in materials science. urfu.ruacgpubs.org The electron-deficient nature of the pyrazine (B50134) ring, combined with the aromatic benzene (B151609) ring, allows for the creation of molecules with tunable photophysical and electrochemical properties. urfu.ru This has led to their application as electroluminescent materials in organic light-emitting diodes (OLEDs), as organic dyes, and as components in organic semiconductors and fluorescent sensors. rsc.orgacgpubs.orgniscpr.res.in

Research Imperatives and Scope for 2-(4-Ethylphenyl)quinoxaline as a Model Compound

The imperative to synthesize and characterize specific derivatives like this compound stems from the need to systematically understand structure-property relationships within the quinoxaline class. By introducing different substituents at various positions on the quinoxaline core and its appended aryl rings, researchers can fine-tune the molecule's electronic and steric characteristics.

The synthesis of this compound is often part of a broader effort to create libraries of 2-arylquinoxalines to screen for desired properties. rsc.org The ethyl group at the para-position of the phenyl ring serves as a specific modification, allowing for direct comparison with unsubstituted (phenyl), methyl-substituted, or halo-substituted analogues. Such studies are crucial for developing quantitative structure-activity relationships (QSAR) in medicinal chemistry or for tailoring the band gap and luminescence of materials for electronic applications.

Table 1: Synthesis and Physical Properties of 2-Arylquinoxaline Derivatives

This interactive table compares the reported yield and melting point for this compound and related 2-arylquinoxalines.

CompoundYield (%)Melting Point (°C)Source
This compound6460-62 rsc.org
2-Phenylquinoxaline (B188063)7868-70 rsc.org
2-(4-Methylphenyl)quinoxalineNot specified93-94
2-(4-Chlorophenyl)quinoxalineNot specified134-135 niscpr.res.in

Table 2: 1H NMR Spectroscopic Data for 2-Arylquinoxaline Derivatives in CDCl₃

This table presents a comparison of the proton nuclear magnetic resonance (1H NMR) data for this compound and its analogues, highlighting the influence of the para-substituent on the chemical shifts.

Compound1H NMR Data (δ, ppm)Source
This compound 9.30 (s, 1H), 8.15-8.08 (m, 4H), 7.78-7.68 (m, 2H), 7.38 (d, J = 8.0 Hz, 2H), 2.73 (q, J = 7.6 Hz, 2H), 1.29 (t, J = 7.6 Hz, 3H) rsc.org
2-Phenylquinoxaline 9.33 (s, 1H), 8.26-8.04 (m, 4H), 7.77 (m, 2H), 7.63-7.45 (m, 3H) niscpr.res.in
2-(4-Methylphenyl)quinoxaline 9.30 (s, 1H), 8.12 (d, 8.0 Hz, 4H), 7.79-7.68 (m, 2H), 7.36 (d, J = 7.9 Hz, 2H), 2.44 (s, 3H) niscpr.res.in

The systematic exploration of compounds like this compound is fundamental to advancing both medicinal chemistry and materials science, providing the detailed data necessary to design the next generation of functional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N2 B12817670 2-(4-Ethylphenyl)quinoxaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

2-(4-ethylphenyl)quinoxaline

InChI

InChI=1S/C16H14N2/c1-2-12-7-9-13(10-8-12)16-11-17-14-5-3-4-6-15(14)18-16/h3-11H,2H2,1H3

InChI Key

RNSYJPCFGWXRGZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2

Origin of Product

United States

Computational and Theoretical Studies of 2 4 Ethylphenyl Quinoxaline and Quinoxaline Derivatives

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It has been successfully applied to quinoxaline (B1680401) derivatives to predict their geometries, electronic properties, and vibrational spectra.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 2-(4-Ethylphenyl)quinoxaline, a key conformational feature is the dihedral angle between the quinoxaline and the 4-ethylphenyl rings. This angle is influenced by the steric hindrance and electronic interactions between the two ring systems.

DFT calculations on related 2-phenylquinoxaline (B188063) derivatives show that the phenyl ring is typically twisted with respect to the quinoxaline moiety. For instance, in 1-nonyl-3-phenylquinoxalin-2-one, the dihedral angle was found to be 20.40 (9)° iucr.orgnih.goviucr.org. In another study on 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, the dihedral angle between the dihydroquinoxaline ring system and the phenyl ring is 28.4 (2)° nih.gov. For 2'-nitroflavone, a related heterocyclic compound, an unusually large dihedral angle of 50.73 (5)° between the chromone (B188151) moiety and the phenyl ring was attributed to steric tension nih.gov. The geometry of 2-phenylquinoxaline (2PQXL) has been optimized using the B3LYP/6-311G(d,p) basis set researchgate.net. These studies suggest that this compound is also a non-planar molecule. The ethyl group on the phenyl ring is also subject to conformational flexibility, with different rotational positions of the methyl group relative to the phenyl plane.

CompoundMethodDihedral Angle (°)
1-nonyl-3-phenylquinoxalin-2-oneDFT (B3LYP/6–311G(d,p))20.40
1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-oneX-ray Diffraction28.4
2'-nitroflavoneX-ray Diffraction50.73

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

For the parent compound, 2-phenylquinoxaline, DFT calculations at the B3LYP/6-311G(d,p) level have been performed to determine its electronic properties researchgate.net. In a study of 1-nonyl-3-phenylquinoxalin-2-one, the HOMO and LUMO energies were calculated to be -6.1155 eV and -2.2251 eV, respectively, resulting in an energy gap of 3.8904 eV iucr.orgnih.gov. Another study on quinoline (B57606) (benzo[b]pyridine) reported a HOMO energy of -6.646 eV, a LUMO energy of -1.816 eV, and a HOMO-LUMO energy gap of -4.83 eV scirp.org. The HOMO and LUMO are typically localized over the entire π-conjugated system of these molecules nih.gov. For this compound, it is expected that the HOMO and LUMO would also be distributed over both the quinoxaline and the substituted phenyl rings. The presence of the electron-donating ethyl group on the phenyl ring is likely to raise the HOMO energy level compared to the unsubstituted 2-phenylquinoxaline.

CompoundMethodEHOMO (eV)ELUMO (eV)ΔE (eV)
1-nonyl-3-phenylquinoxalin-2-oneDFT (B3LYP/6–311G(d,p))-6.1155-2.22513.8904
QuinolineDFT (6-31+G(d, p))-6.646-1.8164.83
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioateDFT-0.26751-0.180940.08657

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of chemical reactions by focusing on the interaction between the HOMO of one molecule and the LUMO of another. It provides insights into the reactivity and selectivity of chemical processes. In the context of this compound, FMO theory can be used to understand its potential reactivity in various chemical transformations. The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attack, respectively.

Intramolecular charge transfer (ICT) is another important electronic process that can occur in molecules with electron-donating and electron-accepting moieties. In this compound, the quinoxaline ring can act as an electron-accepting unit, while the 4-ethylphenyl group can act as an electron-donating group. Upon photoexcitation, an electron can be transferred from the donor part (HOMO, primarily on the ethylphenyl ring) to the acceptor part (LUMO, primarily on the quinoxaline ring). This ICT process can significantly influence the photophysical properties of the molecule, such as its fluorescence and solvatochromism. DFT calculations can model this charge transfer by analyzing the changes in electron density distribution between the ground and excited states.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are a powerful tool for predicting the vibrational frequencies and intensities of these modes. By comparing the calculated vibrational spectrum with the experimental one, a detailed assignment of the observed spectral bands to specific molecular vibrations can be made. This correlation helps in the structural characterization of the molecule.

For quinoxaline and its derivatives, numerous studies have successfully correlated experimental FT-IR and FT-Raman spectra with theoretical spectra obtained from DFT calculations sphinxsai.comscialert.net. The vibrational modes of the quinoxaline ring, such as C-H stretching, C=C stretching, and ring breathing vibrations, have been well-characterized. For this compound, the vibrational spectrum would be a combination of the modes from the quinoxaline ring, the phenyl ring, and the ethyl group. DFT calculations can help to disentangle these complex spectra and assign the characteristic vibrations of each part of the molecule. For example, the C-H stretching vibrations of the heteroaromatic ring are typically observed in the 3100-3000 cm⁻¹ region scialert.net. Carbonyl (C=O) group stretching vibrations are expected to appear in the region of 1680–1715 cm⁻¹ scispace.com.

Beyond HOMO and LUMO energies, DFT calculations can provide a range of other quantum chemical parameters that describe the reactivity and electronic properties of a molecule. These parameters are often derived from the HOMO and LUMO energies.

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom or molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Fraction of Electrons Transferred (ΔN): This parameter estimates the number of electrons transferred from an inhibitor molecule to a metal surface, which is relevant in corrosion studies.

These parameters have been calculated for various quinoxaline derivatives to understand their chemical behavior nih.govresearchgate.netnih.gov. For instance, a study on 1-nonyl-3-phenylquinoxalin-2-one reported calculated values for electronegativity, hardness, ionization potential, and other parameters nih.gov.

ParameterFormulaCalculated Value for 1-nonyl-3-phenylquinoxalin-2-one (eV)
Ionization Potential (I)-EHOMO6.1155
Electron Affinity (A)-ELUMO2.2251
Electronegativity (χ)(I+A)/24.1703
Chemical Hardness (η)(I-A)/21.9452
Softness (σ)1/η0.5141
Electrophilicity (ω)χ2/(2η)4.4699

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its macroscopic properties. In QSPR, molecular descriptors, which are numerical representations of the chemical structure, are correlated with an experimentally measured property using statistical methods.

While QSAR (Quantitative Structure-Activity Relationship) studies, which focus on biological activity, are more common for quinoxaline derivatives nih.govtandfonline.comnih.gov, the principles of QSPR can be applied to predict various physicochemical properties of these compounds. The goal of QSPR is to develop a model that can predict the properties of new, unmeasured compounds based on their chemical structure, which can accelerate the process of materials discovery and development nih.gov.

For a QSPR study of this compound and related compounds, a set of molecular descriptors would first be calculated. These can include:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular volume, surface area).

Quantum chemical descriptors: Derived from computational chemistry calculations (e.g., HOMO/LUMO energies, dipole moment, partial atomic charges).

Constitutional descriptors: Based on the molecular formula (e.g., molecular weight, number of certain atom types).

These descriptors would then be used to build a regression model (e.g., multiple linear regression, partial least squares) to predict a specific property, such as boiling point, solubility, or chromatographic retention time. For polycyclic aromatic hydrocarbons, a related class of compounds, QSPR models have been developed to predict properties like direct photolysis half-lives in the atmosphere nih.gov. Such models often find that properties like molecular weight and quantum chemical parameters like electronegativity and hardness are important predictors nih.gov.

Prediction of Physicochemical Descriptors and Model Development

A cornerstone of computational chemistry is the ability to calculate molecular descriptors—numerical values that characterize the chemical information of a molecule. These descriptors are fundamental to developing Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's structure with its physicochemical properties or biological activity.

For quinoxaline derivatives, a wide array of descriptors are employed to build predictive models for various applications, from anti-tubercular to anti-malarial activity. nih.govniscpr.res.in These descriptors can be broadly categorized:

1D Descriptors: Based on the molecular formula (e.g., molecular weight).

2D Descriptors: Derived from the 2D representation of the molecule, including topological, connectivity, and electrostatic indices. nih.gov For instance, 2D-QSAR modeling for quinoxaline derivatives has identified topological and electrostatic descriptors as significant factors for predicting biological activity. nih.gov

3D Descriptors: Calculated from the 3D coordinates of the molecule, encompassing steric and conformational properties.

In developing QSAR models for quinoxalines, researchers often start with a large pool of calculated descriptors. Feature selection methods, such as Genetic Algorithms (GA) and Simulated Annealing (SA), are then applied to identify the most relevant subset of descriptors that can effectively predict the property of interest. nih.gov For example, a 3D-QSAR study on quinoxaline derivatives with antimalarial activity used the k-nearest neighbor molecular field analysis (kNN-MFA) method, which highlighted the crucial role of electrostatic descriptors in determining activity. niscpr.res.in Similarly, models for anticancer quinoxalines have identified descriptors related to energy, hydrophobicity, and dipole moment as key predictors. nih.gov

Table 1: Common Physicochemical Descriptors in QSPR/QSAR Models for Quinoxaline Derivatives

Descriptor Type Examples Relevance
Topological Wiener index, Randić connectivity index Describes molecular size, shape, and branching.
Electrostatic Z-component of dipole moment, Partial charges Relates to polar interactions, hydrogen bonding capacity, and receptor binding. niscpr.res.innih.gov
Steric/3D Molecular volume, Surface area Describes the spatial arrangement of atoms and influences how the molecule fits into a binding site. niscpr.res.in
Quantum Chemical HOMO/LUMO energies, Hardness, Electronegativity Provides insight into molecular reactivity and electronic properties.

| Hydrophobicity | LogP | Governs solubility, membrane permeability, and hydrophobic interactions. |

These models are often developed using statistical methods like Partial Least Squares (PLS) or machine learning approaches like Artificial Neural Networks (ANN). nih.gov

Validation and Applicability Domain Assessment of QSPR Models

The development of a robust and predictive QSPR or QSAR model is not complete without rigorous validation. Validation ensures that the model is not a result of chance correlation and can accurately predict the properties of new, untested compounds. For models involving quinoxaline derivatives, standard validation practices are employed.

Internal Validation: This process assesses the stability and predictive power of the model within the dataset used to create it (the training set). The most common technique is cross-validation, particularly the leave-one-out (LOO) method, which yields the cross-validated correlation coefficient (q² or Q²). A high q² value (typically > 0.5) indicates good internal predictivity. niscpr.res.innih.gov

External Validation: This is a more stringent test where the model is used to predict the properties of a set of compounds that were not used in its development (the test set). The predictive ability is quantified by the predictive r² (pred_r²). A pred_r² value greater than 0.6 is generally considered indicative of a reliable model. niscpr.res.innih.gov Statistical results from various 3D-QSAR models developed for quinoxaline derivatives have shown strong internal and external predictivity, with q² values reaching 0.75 and pred_r² values around 0.47 to 0.68. niscpr.res.innih.gov

Applicability Domain (AD): The AD defines the chemical space in which the model can make reliable predictions. It ensures that the model is not used for compounds that are too structurally different from those in the training set. The AD can be assessed using various methods, such as leverage analysis, which identifies outliers in the training and test sets.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing a detailed picture of atomic motions and conformational changes. This technique is invaluable for understanding the dynamic nature of molecules like this compound in various environments.

Interfacial Adsorption Studies (e.g., Molecule-Surface Interactions)

MD simulations are particularly well-suited for studying the interface between a molecule and a solid surface. This is highly relevant for applications such as corrosion inhibition, where quinoxaline derivatives have shown significant promise. hilarispublisher.com

In these studies, a simulation box is constructed containing the quinoxaline derivative, a solvent (typically an acidic solution), and a model of a metal surface (e.g., a slab of iron, Fe). The simulation reveals the process of adsorption and the stable binding mode of the molecule on the surface. hilarispublisher.com Theoretical studies combining MD simulations with Density Functional Theory (DFT) and Monte Carlo methods have provided strong evidence for the ability of quinoxaline derivatives to adsorb strongly onto mild steel surfaces. hilarispublisher.comnajah.edu

Key findings from such simulations include:

Adsorption Energy: Calculation of the binding energy between the molecule and the surface, which quantifies the strength of the adsorption.

Orientation: Determining the preferred orientation of the molecule on the surface. Quinoxaline derivatives often adsorb in a planar or near-planar fashion, maximizing contact between the aromatic system and the metal.

Identification of Active Sites: Radial distribution function (RDF) analysis can identify which atoms in the quinoxaline molecule (e.g., nitrogen heteroatoms, π-electrons of the rings) are primarily responsible for the interaction with the surface atoms. hilarispublisher.com The analysis often shows that bonding lengths between heteroatoms and iron atoms are less than 3.5 Å, suggesting chemical bond formation. researchgate.net

Table 2: Summary of Findings from Interfacial Adsorption Studies of Quinoxaline Derivatives

Computational Method Key Finding Relevance to Adsorption
Molecular Dynamics (MD) Simulates the adsorption process over time, showing stable, flat adsorption geometry. Confirms the tendency of the molecule to bind to the surface.
Monte Carlo (MC) Simulations Calculates low adsorption energies, indicating strong, spontaneous adsorption. Quantifies the favorability of the molecule-surface interaction.
Density Functional Theory (DFT) Identifies nitrogen atoms and π-systems as centers of interaction. Explains the electronic basis of the chemical bonds formed with the surface. hilarispublisher.com

| Radial Distribution Function (RDF) | Shows short bond distances (<3.5 Å) between molecule heteroatoms and surface metal atoms. researchgate.net | Provides evidence for chemisorption rather than weaker physisorption. |

Computational Design and In Silico Screening of Quinoxaline-Based Materials

Computational methods are revolutionizing materials science by enabling the design and screening of novel compounds with desired properties before they are ever synthesized in a lab. The versatile electronic nature of the quinoxaline core makes it an excellent scaffold for materials with tailored optoelectronic properties.

Screening for Optimized Optoelectronic Properties

In silico screening is widely used to identify promising quinoxaline-based candidates for applications in organic electronics, such as organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and dye-sensitized solar cells (DSSCs). beilstein-journals.orgnih.gov The primary computational tool for this is DFT and its time-dependent extension (TD-DFT), which can accurately predict key electronic and optical properties.

The screening process typically involves:

Defining a Core Structure: Starting with a known quinoxaline scaffold.

Systematic Modification: Computationally adding different electron-donating or electron-withdrawing groups at various positions on the scaffold.

Property Calculation: For each designed molecule, properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap (related to the bandgap), and the theoretical UV-Vis absorption spectrum are calculated. beilstein-journals.org

Candidate Selection: Molecules with the most promising calculated properties (e.g., low bandgap and strong absorption in the visible or near-infrared spectrum) are identified for experimental synthesis. nih.govusp.ac.fj

For example, computational studies have been used to design quinoxaline-based dyes for DSSCs with panchromatic near-infrared (NIR) absorption. nih.gov By replacing a diphenylquinoxaline group with a pyrazino[2,3-g]quinoxaline (B3350192) group, researchers computationally predicted a significant improvement in light-harvesting ability. nih.gov Similarly, DFT has been used to fine-tune the optoelectronic properties of quinoxaline-based polymers by introducing fluorine atoms, leading to enhanced performance in solar cells. beilstein-journals.org

Table 3: Computationally Predicted Optoelectronic Properties of Designed Quinoxaline Derivatives

Derivative/Modification Predicted HOMO (eV) Predicted LUMO (eV) Predicted Bandgap (eV) Target Application
Fluorinated Quinoxaline Polymer (P1) - - ~1.8 Organic Solar Cells usp.ac.fj
Quinoxaline-based Dye (ICZS4) - - Small energy gap Dye-Sensitized Solar Cells beilstein-journals.org
D-A Polymer (PQ1) High - 1.3 (electrochemical) Organic Field-Effect Transistors frontiersin.org
NFA with Difluoroquinoxaline Core (Qx21) - - Enhanced absorption Organic Solar Cells beilstein-journals.org

This in silico approach accelerates the discovery of new materials by focusing experimental efforts on candidates with the highest probability of success.

Molecular Engineering Strategies for Tunable Material Characteristics

The functional properties of quinoxaline derivatives, including this compound, can be precisely controlled and optimized through strategic molecular engineering. nih.govrsc.org This approach involves the systematic modification of the core quinoxaline structure to fine-tune its electronic, optical, and physical characteristics for specific applications, particularly in the realm of organic electronics. nih.govrsc.org Computational methods, such as Density Functional Theory (DFT), play a crucial role in this process, offering a cost-effective way to screen potential molecular designs and predict their properties before synthesis. nih.govfigshare.comtandfonline.com The inherent structural diversity of the quinoxaline system allows for targeted adjustments, making it a highly attractive scaffold for developing advanced materials. nih.gov

Key molecular engineering strategies focus on several areas of the quinoxaline scaffold:

Introduction of Functional Groups: Attaching various functional groups to the quinoxaline core is a primary method for precisely controlling energy levels, bandgaps, and charge carrier transport properties. nih.gov For instance, introducing fluorine atoms can fine-tune optoelectronic characteristics. nih.gov In one study, the addition of fluorine atoms to a quinoxaline-based non-fullerene acceptor (NFA) was used to modulate its electronic properties for organic solar cell applications. nih.gov

Modification of Donor-Acceptor (D-A) Architecture: Many high-performance materials are based on a D-A structure. Quinoxaline serves as an excellent electron-accepting (acceptor) unit. nih.govresearchgate.net By pairing it with different electron-donating (donor) groups, researchers can adjust the intramolecular charge transfer (ICT) characteristics. researchgate.net This tuning directly impacts the molecule's absorption spectrum, energy levels, and bandgap. researchgate.netresearchgate.net For example, designing star-shaped molecules with a benzo-quinoxaline core and various donor arms like thiophene, carbazole, or triphenylamine (B166846) allows for systematic tuning of photophysical and electrochemical properties. researchgate.net

Extension of π-Conjugation: Extending the π-conjugated system of the molecule can enhance light absorption across a broader spectrum and improve charge transport. nih.govresearchgate.net This can be achieved by fusing aromatic rings to the quinoxaline core or by incorporating π-conjugated linkers. nih.gov In one instance, researchers synthesized a two-dimensional polycyclic material by merging two molecules of the high-performance acceptor Y6 with a quinoxaline unit to create materials for hydrogen production. nih.gov

Structural Modulation for Packing and Crystallinity: The physical arrangement of molecules in the solid state significantly affects material performance. nih.gov Molecular engineering can influence this by altering steric hindrance. For example, modifying alkyl side chains on quinoxaline-based materials can change the intermolecular π–π stacking distance and molecular crystallinity. nih.gov While reduced steric hindrance can sometimes decrease optical absorption, it may lead to more favorable packing for charge transport, ultimately enhancing device efficiency. nih.gov

These strategies allow for the rational design of quinoxaline derivatives with tailored properties for diverse applications, from organic solar cells (OSCs) and organic light-emitting diodes (OLEDs) to electrochromic devices and photosensitizers. nih.govmdpi.comrsc.org

Detailed Research Findings

Computational and experimental studies have demonstrated the efficacy of these molecular engineering strategies. DFT calculations are frequently employed to explore structural modifications and predict their impact on optoelectronic properties. nih.gov For example, a computational study on a series of molecules with a 1,4-dihydro-2,3-quinoxalinedione core and different terminal acceptor units showed that the modified structures could achieve absorption in the visible and near-infrared regions and maintain good electron mobility. nih.gov

The following tables summarize the impact of specific molecular modifications on the properties of various quinoxaline derivatives as reported in the literature.

Table 1: Effect of Donor Unit Modification on Optoelectronic Properties of Quinoxaline-Based Materials

Quinoxaline Core Donor/Attached Group Key Molecular Modification Observed Effect Application
Benzo-quinoxaline Thiophene (Th) Introduction of different electron-donating moieties to the core. researchgate.net Tuning of energy levels and reduction of band gap due to internal charge transfer. researchgate.net Organic Solar Cells researchgate.net
Benzo-quinoxaline Carbazole (Cz) Enhanced hole-transporting ability and promotion of amorphous nature. researchgate.net Adjusts degree of intramolecular charge transfer. researchgate.net Organic Solar Cells researchgate.net
Benzo-quinoxaline Triphenylamine (TPA) Propeller-like structure promotes solution processability. researchgate.net Red-shift of electronic absorption band. researchgate.net Organic Solar Cells researchgate.net
Pyrrolo[1,2-α]quinoxaline Triphenylamine (TPA) with CH₃ substituent Addition of electron-donating methyl group. rsc.org Higher energy gap compared to unsubstituted and CF₃ versions. rsc.org Electrochromic Devices rsc.org

Table 2: Impact of Functional Group Substitution on Quinoxaline Derivatives for Organic Solar Cells

Base Molecule Modification Strategy Impact on Molecular Properties Impact on Device Performance
Qx29 (NFA) Introduction of fluorine atoms to the quinoxaline moiety (creating Qx31). nih.gov Fine-tunes the optoelectronic properties. nih.gov Not specified, but part of an optimization strategy. nih.gov
Qx22/Qx24 Reduced steric hindrance in alkyl side chains (creating Qx23/Qx25). nih.gov Decreased crystallinity and optical absorption, but shorter π–π stacking distance. nih.gov Highest Power Conversion Efficiency (PCE) of 12.19% achieved with Qx25. nih.gov

These examples underscore the power of molecular engineering to create a vast library of quinoxaline-based materials with precisely tailored characteristics, paving the way for next-generation organic electronic devices. nih.govrsc.org

Reactivity and Reaction Mechanisms of 2 4 Ethylphenyl Quinoxaline and Quinoxaline Scaffolds

Electrophilic Aromatic Substitution Reactions on the Quinoxaline (B1680401) Core

The quinoxaline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms in the pyrazine (B50134) ring. These reactions, therefore, typically require harsh conditions. The substitution occurs preferentially on the benzene (B151609) ring, as the pyrazine ring is significantly more electron-deficient.

The regioselectivity of electrophilic attack is governed by the directing effects of the pyrazine moiety and any existing substituents. The pyrazine ring deactivates all positions of the benzene ring, but the effect is most pronounced at the positions adjacent to the ring fusion (peri-positions). Consequently, electrophilic substitution on the unsubstituted quinoxaline core tends to occur at the C-5 and C-8 positions. For 2-(4-ethylphenyl)quinoxaline, the 4-ethylphenyl group at the 2-position will have a minor electronic influence on the fused benzene ring's reactivity. However, the primary directing influence remains the deactivating pyrazine ring. Therefore, electrophiles are expected to attack the 5- and 8-positions of the quinoxaline core.

For instance, nitration of quinoxaline under forcing conditions (e.g., concentrated nitric acid and oleum) yields a mixture of 5-nitroquinoxaline (B91601) and 5,7-dinitroquinoxaline. The introduction of the 2-(4-ethylphenyl) substituent is not expected to significantly alter this regiochemical outcome on the quinoxaline core.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of the Quinoxaline Core

Reagent/ConditionsExpected Major Products for this compound
Conc. HNO₃, Oleum, 90°C2-(4-Ethylphenyl)-5-nitroquinoxaline
Br₂, FeBr₃5-Bromo-2-(4-ethylphenyl)quinoxaline
Fuming H₂SO₄This compound-5-sulfonic acid

Nucleophilic Reactions and Transformations

The electron-deficient nature of the pyrazine ring makes the quinoxaline core susceptible to nucleophilic attack, particularly at the C-2 and C-3 positions. In this compound, the C-3 position is the primary site for nucleophilic attack. These reactions can proceed via addition-elimination mechanisms if a suitable leaving group is present, or through direct nucleophilic addition to the C=N bond.

Studies on 2-phenylquinoxaline (B188063), a close analog, have shown that it readily undergoes nucleophilic substitution at the C-3 position with strong nucleophiles like organolithium reagents (e.g., n-BuLi) and Grignard reagents. nih.gov The reaction proceeds via a nucleophilic addition to the C-3 position, followed by oxidative rearomatization, often facilitated by atmospheric oxygen, to yield the 2,3-disubstituted quinoxaline. nih.gov

For example, the reaction of 2-phenylquinoxaline with n-butyllithium yields 3-butyl-2-phenylquinoxaline. Similarly, this compound would be expected to react with various nucleophiles at the C-3 position.

Table 2: Nucleophilic Substitution Reactions on 2-Arylquinoxalines

2-ArylquinoxalineNucleophileProduct
2-Phenylquinoxalinen-Butyllithium3-Butyl-2-phenylquinoxaline
2-PhenylquinoxalinePhenylmagnesium bromide2,3-Diphenylquinoxaline (B159395)
This compoundMethyllithium2-(4-Ethylphenyl)-3-methylquinoxaline
This compoundPhenyllithium2-(4-Ethylphenyl)-3-phenylquinoxaline

Cycloaddition Reactions Involving the Pyrazine Moiety

The pyrazine moiety of the quinoxaline ring system can potentially participate in cycloaddition reactions, acting either as a diene or a dienophile in Diels-Alder reactions, or as a partner in 1,3-dipolar cycloadditions. However, the aromatic character of the quinoxaline system imparts a significant activation energy barrier for these reactions, as they would disrupt the aromaticity.

Consequently, [4+2] cycloadditions (Diels-Alder reactions) where the pyrazine ring acts as the diene are generally unfavorable and require highly reactive dienophiles or specific activation of the quinoxaline core, for example, through the introduction of strong electron-donating groups or by forming a quinoxalinium salt. acs.org More commonly, quinoxaline derivatives with diene substituents undergo cycloaddition at the substituent.

1,3-dipolar cycloadditions are a more feasible pathway for the functionalization of the pyrazine ring. For instance, the reaction of quinoxaline with nitrile oxides or azides can lead to the formation of fused five-membered heterocyclic rings. researchgate.net However, these reactions often require forcing conditions. There is limited specific information on the cycloaddition reactivity of this compound itself.

Metal-Catalyzed Coupling Reactions for Advanced Functionalization (e.g., Suzuki-Miyaura Cross-Coupling)

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of quinoxaline derivatives. The Suzuki-Miyaura cross-coupling reaction, in particular, is widely used to form carbon-carbon bonds. researchgate.net To utilize this reaction, a halogenated quinoxaline precursor is typically required. For instance, 2-chloro- or 2-bromoquinoxaline (B1269807) can be coupled with (4-ethylphenyl)boronic acid in the presence of a palladium catalyst and a base to synthesize this compound.

Conversely, a halogenated derivative of this compound, such as 3-bromo-2-(4-ethylphenyl)quinoxaline, can be further functionalized through Suzuki-Miyaura coupling with various boronic acids to introduce a wide range of substituents at the C-3 position.

More recently, direct C-H functionalization has emerged as a step-economical alternative to traditional cross-coupling reactions. nih.govrsc.org The nitrogen atom at the 1-position of 2-arylquinoxalines can act as a directing group, facilitating regioselective C-H activation and functionalization at the ortho-position of the 2-aryl substituent. nih.govrsc.org For this compound, this would correspond to the C-H bonds of the ethylphenyl ring adjacent to the point of attachment to the quinoxaline core.

Table 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound Derivatives

Quinoxaline SubstrateBoronic AcidCatalyst SystemProduct
2-Chloroquinoxaline(4-Ethylphenyl)boronic acidPd(PPh₃)₄, Na₂CO₃This compound
3-Bromo-2-(4-ethylphenyl)quinoxalinePhenylboronic acidPd(dppf)Cl₂, K₂CO₃2-(4-Ethylphenyl)-3-phenylquinoxaline
3-Bromo-2-(4-ethylphenyl)quinoxalineThiophene-2-boronic acidPd(OAc)₂, SPhos, K₃PO₄2-(4-Ethylphenyl)-3-(thiophen-2-yl)quinoxaline

Oxidation and Reduction Pathways of Quinoxaline Derivatives

The nitrogen atoms of the pyrazine ring in quinoxaline derivatives are susceptible to oxidation, typically with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), to form N-oxides. The oxidation of this compound would be expected to yield the corresponding 1-oxide and 1,4-dioxide. The formation of the N-oxide activates the quinoxaline ring towards both electrophilic and nucleophilic attack. researchgate.net

Reduction of the quinoxaline core can lead to a variety of products depending on the reducing agent and reaction conditions. Catalytic hydrogenation (e.g., using H₂ with a palladium, platinum, or nickel catalyst) can reduce the pyrazine ring to yield 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives. rsc.org The reduction of this compound would produce 2-(4-ethylphenyl)-1,2,3,4-tetrahydroquinoxaline. Milder reducing agents, such as sodium borohydride (B1222165) in the presence of an acid, can selectively reduce one of the C=N bonds to give a 1,2-dihydroquinoxaline derivative.

Table 4: Common Oxidation and Reduction Reactions of this compound

ReactionReagent(s)Major Product
Oxidationm-CPBA (1 equivalent)This compound 1-oxide
Oxidationm-CPBA (excess)This compound 1,4-dioxide
ReductionH₂, Pd/C2-(4-Ethylphenyl)-1,2,3,4-tetrahydroquinoxaline
ReductionNaBH₄, CH₃COOH2-(4-Ethylphenyl)-1,2-dihydroquinoxaline

Reaction Kinetics and Thermodynamic Analyses

Detailed kinetic and thermodynamic data for the reactions of this compound are not extensively reported in the literature. However, general principles can be applied to understand the factors influencing these parameters.

Reaction Kinetics: The rates of the reactions discussed are influenced by several factors.

Electrophilic Aromatic Substitution: The rate is generally slow due to the deactivated ring system. The activation energy is high, requiring elevated temperatures and strong electrophiles.

Nucleophilic Substitution: The rate is dependent on the nucleophilicity of the attacking species and the electrophilicity of the C-3 position. Stronger nucleophiles will lead to faster reaction rates. For Suzuki-Miyaura coupling, the rate is dependent on the efficiency of the catalytic cycle, including the rates of oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidation/Reduction: The kinetics of these reactions depend on the specific reagents and conditions employed.

Thermodynamic Analyses:

The aromaticity of the quinoxaline ring provides significant thermodynamic stability. Reactions that disrupt this aromaticity, such as cycloadditions, are generally thermodynamically unfavorable unless the resulting product has significant stabilizing features.

Electrochemical studies on quinoxaline have provided thermodynamic parameters for its redox processes. The reduction of the pyrazine ring is an endergonic process, indicating it is non-spontaneous and requires an external energy input. doi.org

Thermodynamic studies on the formation and deoxygenation of quinoxaline-1,4-dioxides have been conducted, providing data on bond dissociation enthalpies of the N-O bonds. researchgate.net These studies are crucial for understanding the stability and reactivity of these oxidized derivatives.

Table 5: Thermodynamic Parameters for the Redox Process of Quinoxaline

ParameterValue
Enthalpy Change (ΔH)Positive (endergonic)
Entropy Change (ΔS)Positive
Gibbs Free Energy (ΔG)Positive (non-spontaneous)

Note: Data is for the unsubstituted quinoxaline redox process and serves as a qualitative indicator for substituted derivatives. doi.org

Advanced Applications in Materials Science and Engineering for Quinoxaline Derivatives

Optoelectronic Materials and Devices

Quinoxaline (B1680401) derivatives are well-regarded for their electron-deficient nature, which makes them excellent candidates for use in various layers of optoelectronic devices. Their structural versatility allows for precise tuning of their electronic and photophysical properties.

Electron-Transporting Materials (ETMs) and n-type Semiconductors

In principle, the electronic characteristics of 2-(4-Ethylphenyl)quinoxaline would suggest its potential as an electron-transporting material or an n-type semiconductor. The quinoxaline core is a known electron acceptor, and the ethylphenyl group could influence molecular packing and solubility, which are crucial factors for device fabrication and performance. However, specific studies detailing the electron mobility, energy levels (LUMO/HOMO), and performance of this compound in devices as an ETM or n-type semiconductor are not documented in the available literature.

Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs)

The application of quinoxaline derivatives in organic solar cells and dye-sensitized solar cells is a vibrant area of research. They are often employed as electron acceptors or as part of the π-bridge in donor-π-acceptor (D-π-A) dyes.

Quinoxaline's strong electron-accepting nature makes it an attractive component for the acceptor part of organic solar cells. When used as a π-bridge in DSSCs, it can facilitate efficient charge transfer from the donor to the acceptor. While numerous studies have explored various substituted quinoxalines in these roles, there is no specific data available on the performance of this compound in such systems. Key performance indicators like power conversion efficiency (PCE), short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF) for devices specifically employing this compound have not been reported.

The development of non-fullerene acceptors and novel hole-transporting materials is critical for advancing perovskite solar cell technology. Quinoxaline-based polymers have been investigated as acceptors, and certain derivatives have been incorporated into HTMs. The specific contribution of the 2-(4-ethylphenyl) substituent to the properties of such materials has not been investigated. Research on polymers or small molecules containing this compound for use in perovskite solar cells is absent from the current body of scientific literature.

Molecular engineering is a key strategy to optimize the properties of quinoxaline derivatives for better solar cell performance. This involves modifying the molecular structure to tune absorption spectra, energy levels, and charge transport characteristics. Although this is a widely applied concept for the quinoxaline family, there are no published examples of molecular engineering efforts that specifically focus on or utilize this compound to enhance power conversion efficiencies.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Quinoxaline derivatives are also recognized for their potential in organic light-emitting diodes, often serving as host materials, electron transporters, or emitters, particularly for thermally activated delayed fluorescence (TADF). The luminescent properties of these compounds can be finely tuned by altering the substituents. However, the specific photoluminescent or electroluminescent properties of this compound, such as its emission spectrum, quantum yield, and performance in an OLED device, have not been documented.

Electrochromic Devices

Electrochromic devices are systems that change their optical properties (i.e., color) in response to an applied electrical potential. Quinoxaline derivatives are excellent candidates for electrochromic materials due to their stable and reversible redox behavior. The nitrogen-containing heterocyclic ring of quinoxaline provides good electrochemical stability, allowing the molecule to undergo reversible reduction and oxidation processes without degradation.

Molecular engineering strategies are employed to develop high-performance electrochromic materials based on quinoxalines. By creating π-extended donor-acceptor systems, researchers can tune the material's energy gap and, consequently, its color in different redox states. rsc.org For example, a series of materials combining a triphenylamine (B166846) donor with a pyrrolo[1,2-α]quinoxaline acceptor showed that enhancing the electron-withdrawing ability of substituents on the quinoxaline unit improved electrochemical activity and device stability. rsc.org

When incorporated into an electrochromic device, a film of the quinoxaline-based material is typically coated onto a transparent electrode. Applying a voltage triggers a redox reaction, causing a distinct color change. Reversing the voltage restores the material to its original state and color. This reversibility, combined with high color contrast and stability, makes these materials suitable for applications such as smart windows, automatically dimmable mirrors, and low-power displays. google.comresearchgate.net

Supramolecular Chemistry and Self-Assembly

The ability of quinoxaline derivatives to participate in non-covalent interactions makes them powerful building blocks in supramolecular chemistry, enabling the construction of complex, functional architectures.

Quinoxaline-Based Cavitands and Molecular Baskets for Host-Guest Chemistry

Quinoxaline units can be incorporated into larger macrocyclic structures known as cavitands. These container-shaped molecules, often built on a resorcinarene (B1253557) scaffold, possess a well-defined internal cavity capable of encapsulating smaller "guest" molecules. wikipedia.orgnih.gov The quinoxaline walls of the cavity are electron-rich and aromatic, making them ideal for binding guest molecules through C-H···π interactions and dispersion forces. nih.gov

These "molecular baskets" are highly effective receptors for aromatic compounds like benzene (B151609), demonstrating the principles of molecular recognition. nih.govtandfonline.com The unique conformational flexibility of some quinoxaline cavitands, which can switch between an open "kite" and a closed "vase" form, allows for the reversible uptake and release of guests, a feature that can be controlled by temperature or solvent. tandfonline.com This functionality is critical for developing sensors, molecular transport systems, and catalysts. Researchers have also worked on rigidifying the cavity by introducing covalent linkages between the quinoxaline walls to enhance the strength of guest complexation. tandfonline.com

Supramolecular Gels and Chirality Inversion in Self-Assembled Structures

Certain amphiphilic quinoxaline derivatives have the ability to self-assemble into extended networks, leading to the formation of supramolecular gels. This process is driven by a combination of non-covalent interactions, including π–π stacking between the aromatic quinoxaline cores, hydrogen bonding, and van der Waals forces. pku.edu.cnpku.edu.cn These interactions guide the assembly of the molecules into one-dimensional nanofibers, which then entangle to form a three-dimensional network that immobilizes the solvent, resulting in a gel. pku.edu.cnpku.edu.cn

A particularly fascinating aspect of these systems is the expression and control of chirality at the supramolecular level. When a chiral center is incorporated into the quinoxaline-based gelator molecule, this molecular chirality can be transferred to the macroscopic assembly, a phenomenon observable through techniques like circular dichroism (CD) spectroscopy. pku.edu.cnpku.edu.cn Furthermore, studies have shown that it is possible to achieve a complete inversion of the supramolecular chirality (e.g., from left-handed to right-handed) by changing external conditions, such as the solvent polarity or the pH. pku.edu.cnpku.edu.cnnih.gov This is attributed to a change in the molecular packing arrangement within the self-assembled fibers. Such stimuli-responsive chiroptical switches have potential applications in chiral sensing and smart optical materials. pku.edu.cnpku.edu.cn

Weak Intermolecular Interactions (e.g., C-H···S, C-H···N) in Supramolecular Networks

The structure and stability of the supramolecular networks formed by quinoxaline derivatives are governed by a hierarchy of weak intermolecular interactions. While π-π stacking is often a dominant force, more subtle interactions like C-H···N and C-H···π hydrogen bonds play a crucial role in directing the precise three-dimensional arrangement of the molecules. nih.govnih.gov

Coordination Chemistry and Metal Complexes

The coordination chemistry of quinoxaline derivatives is a rich and expanding area of research. The nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline core provide excellent coordination sites for transition metal ions, leading to the formation of stable and electronically interesting metal complexes. The specific substituent at the 2-position of the quinoxaline ring, in this case, the 4-ethylphenyl group, can influence the steric and electronic properties of the resulting metal complexes.

Quinoxaline Ligands in Transition Metal Complex Synthesis

The synthesis of transition metal complexes using quinoxaline-based ligands is a well-established area of coordination chemistry. eurjchem.comresearchgate.netnih.govuobaghdad.edu.iqnih.gov In a typical synthesis, a salt of a transition metal is reacted with the quinoxaline ligand in a suitable solvent. The reaction conditions, such as temperature and solvent, can be optimized to favor the formation of the desired complex. For this compound, the nitrogen atoms of the quinoxaline ring would act as the primary coordination sites for the metal ion.

Table 1: General Synthetic Approaches for Transition Metal-Quinoxaline Complexes

Metal Precursor Ligand Solvent Typical Conditions Expected Product Type
Metal(II) Halide (e.g., CuCl₂, CoCl₂) This compound Ethanol (B145695)/Methanol Reflux Mononuclear or dinuclear complex
Metal(II) Acetate (B1210297) This compound Acetonitrile Room Temperature or gentle heating Mononuclear complex

This table represents generalized synthetic strategies based on the coordination chemistry of similar quinoxaline derivatives and is intended to be illustrative for the potential synthesis of this compound complexes.

Structural Characterization of Metal-Quinoxaline Coordination Architectures

For complexes of this compound, X-ray diffraction would reveal how the ligand coordinates to the metal ion and how the 4-ethylphenyl substituent influences the crystal packing. The coordination geometry can vary depending on the metal ion and the other ligands present in the complex, with common geometries including octahedral, tetrahedral, and square planar. rsc.orgisca.me

While specific crystal structure data for a transition metal complex of this compound is not available in the reviewed literature, we can infer potential structural features from related compounds. For instance, in complexes of 2-arylquinoxalines, the aryl group is often twisted out of the plane of the quinoxaline ring to minimize steric hindrance. The bond lengths between the metal and the nitrogen atoms of the quinoxaline ring would be indicative of the strength of the coordination bond.

Table 2: Expected Structural Parameters for a Hypothetical [M(this compound)₂Cl₂] Complex

Parameter Expected Range/Value Significance
M-N bond length 2.0 - 2.2 Å Indicates the strength of the metal-ligand bond.
N-M-N bond angle 80 - 90° Reflects the bite angle of the quinoxaline ligand.
Dihedral angle (quinoxaline-phenyl) 20 - 60° Shows the degree of twisting between the aromatic rings.

This table is based on typical values observed for transition metal complexes with similar 2-arylquinoxaline ligands and serves as a predictive guide.

Electronic and Electrochemical Properties of Coordination Compounds

The electronic and electrochemical properties of transition metal-quinoxaline complexes are of significant interest for their potential applications in areas such as catalysis, sensing, and molecular electronics. nih.govuaeu.ac.aeabechem.com Cyclic voltammetry is a powerful technique used to study the redox behavior of these complexes, providing information on their oxidation and reduction potentials. nih.govabechem.com

The electronic properties are largely determined by the nature of the metal ion, the quinoxaline ligand, and any other ancillary ligands present. The quinoxaline moiety itself is redox-active and can participate in electron transfer processes. uaeu.ac.aersc.org The presence of the 4-ethylphenyl substituent on the quinoxaline ring can subtly influence the electronic properties of the complex by donating electron density to the quinoxaline system.

Table 3: Predicted Electrochemical Data for a Hypothetical Ruthenium(II) Complex of this compound

Redox Process Potential Range (vs. Ag/AgCl) Description
Ru(II)/Ru(III) Oxidation +0.8 to +1.5 V Metal-centered oxidation, quasi-reversible.
Ligand-based Reduction I -1.0 to -1.5 V First one-electron reduction of the quinoxaline ligand.

This table provides predicted electrochemical data based on studies of similar ruthenium(II) polypyridyl complexes containing quinoxaline-type ligands. The actual values for a this compound complex would need to be determined experimentally.

Future Research Directions and Perspectives for 2 4 Ethylphenyl Quinoxaline

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoxaline (B1680401) derivatives has traditionally involved the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. ijirt.orgresearchgate.net While effective, these methods often rely on harsh reaction conditions, toxic solvents, and expensive catalysts, posing environmental and economic challenges. ijirt.orgekb.eg The future of synthesizing 2-(4-Ethylphenyl)quinoxaline and its analogues lies in the adoption of green and sustainable chemistry principles. ijirt.orgekb.eg

Key areas for future research include:

Green Catalysis: Exploring the use of readily available, non-toxic, and recyclable catalysts. ijirt.orgmdpi.com This includes biocatalysts, naturally derived catalysts like L-arabinose, and heterogeneous catalysts such as bentonite (B74815) clay or reusable solid acid catalysts that simplify product purification and minimize waste. mdpi.comtandfonline.com

Alternative Solvents and Conditions: Moving away from conventional organic solvents towards greener alternatives like water, ionic liquids, or even solvent-free reactions is a critical goal. ijirt.orgbenthamdirect.com A novel approach has demonstrated the use of rainwater as both a solvent and a catalyst for quinoxaline synthesis. benthamdirect.com Additionally, energy-efficient techniques such as microwave and ultrasonic irradiation can significantly reduce reaction times and energy consumption. ijirt.org

Table 1: Comparison of Traditional vs. Emerging Green Synthetic Methods for Quinoxalines
ParameterTraditional MethodsEmerging Green Methods
CatalystsStrong acids, heavy metals mdpi.comBentonite clay, L-arabinose, Zinc triflate, reusable solid acids mdpi.comtandfonline.comijpsjournal.com
SolventsVolatile organic compounds (e.g., ethanol (B145695), acetic acid) researchgate.netWater, rainwater, ionic liquids, solvent-free conditions ijirt.orgbenthamdirect.com
Energy SourceProlonged heating mdpi.comMicrowave irradiation, ultrasound, ambient temperature ijirt.orgbenthamdirect.com
EfficiencyOften lower yields, significant waste ijirt.orgHigh yields, minimal waste, atom economy ijirt.orgekb.eg

Integration of Advanced Spectroscopic and Computational Techniques for Predictive Material Design

To accelerate the discovery of new materials based on this compound, a synergistic approach combining advanced analytical techniques and computational modeling is essential. This integration allows for a deeper understanding of structure-property relationships and facilitates the predictive design of molecules with tailored functionalities.

Advanced Spectroscopic Characterization: The full structural elucidation of novel this compound derivatives will continue to rely on a combination of spectroscopic methods. tandfonline.com Techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (COSY, HMBC, HMQC) are vital for determining connectivity and stereochemistry. tandfonline.com Mass spectrometry (MS) provides crucial information on molecular weight and fragmentation patterns. researchgate.net Furthermore, specialized techniques like polarized UV-Vis absorption and fluorescence spectroscopy can reveal the anisotropic optical properties of thin films, which is critical for optoelectronic applications. rsc.org

Computational Modeling and AI: Computational chemistry offers powerful tools to predict the properties of yet-to-be-synthesized molecules, saving significant time and resources. mit.edu Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) can be used to calculate electronic structures, absorption spectra, and energy levels, guiding the design of new dyes for solar cells or emitters for OLEDs. nih.gov Molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies can predict the biological activity of derivatives, aiding in drug discovery. researchgate.net The rise of artificial intelligence and machine learning presents an opportunity to develop algorithms that can screen vast chemical spaces and predict optimal molecular structures for specific applications, from lightweight composites to advanced biomaterials. mit.edu

Rational Design of Quinoxaline-Based Materials for Emerging Technologies in Optoelectronics and Supramolecular Systems

The unique electronic properties of the quinoxaline core make it an attractive building block for materials used in next-generation technologies. beilstein-journals.orgqmul.ac.uk The rational design of derivatives of this compound, by strategically adding different functional groups, can fine-tune their properties for specific applications.

Optoelectronics: Quinoxaline derivatives are promising as electron-transporting materials in a variety of organic electronic devices. beilstein-journals.orgqmul.ac.uk

Organic Light-Emitting Diodes (OLEDs): By incorporating donor and acceptor groups, quinoxaline-based compounds can be designed as thermally activated delayed fluorescence (TADF) emitters, which are key to achieving high efficiency in next-generation OLEDs. rsc.orgrsc.org

Organic Solar Cells (OSCs): The strong electron-accepting nature of the quinoxaline moiety makes it suitable for use as a non-fullerene acceptor in OSCs. beilstein-journals.org

Organic Field-Effect Transistors (OFETs): The tunable properties of quinoxalines position them as promising n-type semiconductor materials for OFETs. beilstein-journals.org

Supramolecular Systems: The rigid structure of the quinoxaline ring can be incorporated into larger host molecules, known as cavitands, for applications in molecular recognition and sensing. tandfonline.com These "molecular baskets" can reversibly capture and release guest molecules, driven by external stimuli like temperature or pH. tandfonline.com Future work could focus on designing this compound-containing cavitands that can selectively bind to specific pollutants or volatile organic compounds for environmental monitoring. nih.gov

Table 2: Potential Applications of Designed this compound Derivatives
Technology AreaSpecific ApplicationDesign StrategyDesired Property
OptoelectronicsOLEDsIncorporate donor groups to create D-A-D structures rsc.orgThermally Activated Delayed Fluorescence (TADF) rsc.org
Organic Solar CellsUse as an auxiliary acceptor or π-bridge beilstein-journals.orgEfficient electron injection and charge transport beilstein-journals.org
OFETsTune energy levels and processing compatibilityHigh electron mobility beilstein-journals.org
Supramolecular ChemistryMolecular SensorsIncorporate into cavitand or molecular basket structures tandfonline.comSelective host-guest complexation tandfonline.comnih.gov

Exploration of New Reactivity Modes and Mechanistic Pathways for Functionalization

A fundamental understanding of the reactivity of the this compound core is essential for developing novel functionalization strategies. Future research will likely focus on discovering new reactions and elucidating their underlying mechanisms to create a wider array of derivatives.

C-H Functionalization: Direct C-H functionalization is a highly desirable synthetic strategy as it avoids the need for pre-functionalized starting materials, making processes more efficient and atom-economical. mdpi.com Research into the direct attachment of various functional groups (e.g., alkyl, aryl, thio) to the quinoxaline ring, particularly at positions that are traditionally difficult to modify, will open new avenues for structural diversification. nih.gov

Multi-Component Tandem Reactions: Designing cascade reactions where multiple bonds are formed in a single operation represents a sophisticated approach to building molecular complexity. nih.gov For example, a three-component reaction involving quinoxalin-2(1H)-ones, unactivated olefins, and an azide (B81097) source has been shown to efficiently generate complex molecules. nih.gov Exploring similar transformations for this compound could rapidly generate libraries of novel compounds.

Mechanistic Studies: A detailed investigation of reaction mechanisms is crucial for optimizing reaction conditions and expanding substrate scope. researchgate.netnih.gov This involves a combination of experimental studies (e.g., control experiments, isotopic labeling) and computational calculations. For instance, understanding whether a reaction proceeds through a single electron transfer (SET) pathway or another mechanism allows chemists to rationally control the reaction's outcome. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.